Arginine fosfomycin
Description
Properties
CAS No. |
70518-66-0 |
|---|---|
Molecular Formula |
C9H21N4O6P |
Molecular Weight |
312.26 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7O4P/c7-4(5(11)12)2-1-3-10-6(8)9;1-2-3(7-2)8(4,5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3H,1H3,(H2,4,5,6)/t4-;2-,3+/m00/s1 |
InChI Key |
RCQYFRXCPSNFHM-JIEZGJTDSA-N |
SMILES |
CC1C(O1)P(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N |
Other CAS No. |
70518-66-0 |
Synonyms |
arginine fosfomycin arginine fosfomycin, (D)-isome |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic (PK) properties of fosfomycin that influence dosing regimens in different patient populations?
- Methodological Answer : Fosfomycin’s PK is characterized by rapid renal excretion (90% eliminated unchanged), necessitating dose adjustments in renal impairment. For basic research, employ population PK modeling to assess variables like creatinine clearance and dialysis impact. Use non-compartmental analysis for bioavailability studies, particularly in neonates or patients undergoing renal replacement therapy (PIRRT) . Formulation differences (e.g., trometamol vs. calcium) also affect absorption and require comparative bioavailability trials with crossover designs .
Q. How can researchers analyze fosfomycin susceptibility data to address antimicrobial resistance (AMR) trends?
- Methodological Answer : Use statistical tools like SPSS or R to stratify susceptibility data by specimen source (e.g., urine vs. blood) and apply Shapiro-Wilk tests for normality. Fisher’s exact test or chi-square analyses can identify associations between resistance patterns and clinical variables (e.g., hospital-acquired infections). Stratify by bacterial species (e.g., E. coli vs. P. aeruginosa) and integrate whole-genome sequencing to detect resistance genes (fosA, glpT mutations) .
Q. What experimental designs are optimal for evaluating fosfomycin’s synergy with other antibiotics?
- Methodological Answer : Conduct checkerboard assays or time-kill curves to quantify fractional inhibitory concentration (FIC) indices against multidrug-resistant (MDR) pathogens. For in vivo validation, use murine infection models with controlled variables (e.g., inoculum size, immune status). Clinical trials should follow adaptive designs with pre-specified endpoints (e.g., microbiological eradication at 72 hours) and stratification by resistance profiles .
Advanced Research Questions
Q. How should dosing protocols for fosfomycin be optimized in critically ill patients undergoing continuous renal replacement therapy (CRRT)?
- Methodological Answer : Perform therapeutic drug monitoring (TDM) using LC-MS/MS to measure plasma concentrations during CRRT. Develop physiologically based pharmacokinetic (PBPK) models incorporating dialysis parameters (e.g., effluent flow rate, filter type). Validate models with sparse sampling in ICU cohorts and adjust dosing intervals based on trough levels .
Q. What methodologies are effective for assessing fosfomycin’s tissue penetration in complex infections like bacterial prostatitis?
- Methodological Answer : Use microdialysis or biopsy sampling to measure fosfomycin concentrations in target tissues (e.g., prostate). Compare with plasma levels to calculate penetration ratios. For non-invasive approaches, employ PET imaging with radiolabeled fosfomycin. Validate findings against clinical outcomes (e.g., symptom resolution in chronic prostatitis) .
Q. How can genomic and transcriptomic approaches elucidate fosfomycin resistance mechanisms in Escherichia coli?
- Methodological Answer : Conduct whole-genome sequencing of resistant isolates to identify mutations in glpT (glycerol-3-phosphate transporter) or uhpT (hexose phosphate transporter). Use RNA-seq to analyze overexpression of efflux pumps (e.g., acrAB-tolC). Validate findings via CRISPR-Cas9 knockout models and minimum inhibitory concentration (MIC) comparisons .
Q. What analytical techniques are recommended for quantifying fosfomycin in biological matrices during pharmacokinetic studies?
- Methodological Answer : Utilize LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated fosfomycin). Validate assays per EMA guidelines for sensitivity (LLOQ: 1 mg/L in CSF) and specificity. For stability testing, assess freeze-thaw cycles and long-term storage at -80°C .
Contradictions and Limitations in Current Evidence
- Dosing in Renal Replacement Therapy : highlights limited data for modern CRRT systems like GENIUSVR, contrasting with older studies recommending fixed dose reductions. Researchers must prioritize TDM in these populations .
- Neonatal Pharmacokinetics : identifies gaps in neonatal CSF penetration data, necessitating population PK models with sparse sampling in multicenter cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
